molecular formula C7H5ClN2S B2594018 5-(chloromethyl)-2,1,3-benzothiadiazole CAS No. 187154-69-4

5-(chloromethyl)-2,1,3-benzothiadiazole

Cat. No.: B2594018
CAS No.: 187154-69-4
M. Wt: 184.64
InChI Key: VLNMPERTAADHSX-UHFFFAOYSA-N
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Description

Contextual Background of the 2,1,3-Benzothiadiazole (B189464) (BTD) Heterocyclic Scaffold

The 2,1,3-benzothiadiazole (BTD) unit is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a 1,2,5-thiadiazole (B1195012) ring. wikipedia.org Known since the 19th century, it is typically synthesized from the reaction of o-phenylenediamine (B120857) with thionyl chloride. wikipedia.org The BTD scaffold is a cornerstone in the development of functional organic materials due to its inherent chemical and photophysical properties.

BTD is recognized as a privileged electron-acceptor (acceptor) unit. researchgate.netresearchgate.netacs.org This electron-deficient nature makes it a critical building block in creating donor-acceptor (D-A) type molecules, which are fundamental to many modern technologies. researchgate.netpolyu.edu.hk When paired with electron-donating moieties, BTD-based systems can exhibit tunable electronic and optical properties, such as low HOMO-LUMO energy gaps. wikipedia.orgpolyu.edu.hk

The applications of BTD derivatives are extensive and varied, capitalizing on their strong fluorescence and electrochemical activity. researchgate.netmdpi.com These compounds are integral components in:

Organic Light-Emitting Diodes (OLEDs): Used as emissive or electron-transporting materials. researchgate.netpolyu.edu.hk

Organic Photovoltaics (OPVs) & Dye-Sensitized Solar Cells (DSSCs): Employed as electron acceptors in the active layer to facilitate charge separation. wikipedia.orgresearchgate.netpolyu.edu.hk

Organic Field-Effect Transistors (OFETs): Utilized in developing organic semiconductors. nih.gov

Fluorescent Probes and Sensors: Their sensitivity to the chemical environment makes them ideal for detecting various analytes, including ions and neutral molecules. acs.orgmdpi.com

The versatility of the BTD core is further enhanced by its ability to be functionalized at various positions on its benzene ring, allowing for precise modulation of its properties. researchgate.netmdpi.com

Table 1: Properties of the 2,1,3-Benzothiadiazole (BTD) Scaffold

Property Description Reference
Structure Bicyclic molecule with a benzene ring fused to a 1,2,5-thiadiazole ring. wikipedia.org
Electronic Nature Strong electron-accepting (electron-deficient) character. researchgate.netresearchgate.netacs.org
Optical Properties Often highly fluorescent and photochemically stable. polyu.edu.hkmdpi.com
Key Applications OLEDs, OPVs, OFETs, fluorescent sensors, biomarkers. researchgate.netpolyu.edu.hkmdpi.com
Synthesis Commonly prepared from o-phenylenediamine and thionyl chloride. wikipedia.org

Significance of Chloromethyl Functionalization in Organic Synthesis and Materials Chemistry

The chloromethyl group (–CH₂Cl) is a highly valuable functional group in organic chemistry. ontosight.aiwikipedia.org It consists of a methyl group where one hydrogen atom has been replaced by a chlorine atom. wikipedia.org This substitution creates a reactive electrophilic carbon center, making the chloromethyl group an excellent precursor for a wide range of chemical transformations.

In organic synthesis, the chloromethyl group serves as a versatile chemical "handle." Its primary significance lies in its ability to act as a building block for constructing more complex molecules. The chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the straightforward introduction of various other functional groups, including:

Amines

Alcohols

Thiols

Cyanides

Alkynes

This reactivity is harnessed in chloromethylation reactions, such as the Blanc reaction, which introduce the –CH₂Cl group onto aromatic rings. wikipedia.orgchempanda.com In materials chemistry, this functionalization is crucial for modifying the properties of core structures. acs.org By attaching a chloromethyl group to a polymer backbone or a small molecule, chemists can subsequently graft on other molecules to tune solubility, introduce cross-linking sites, or attach specific functional units like chromophores or pharmacophores. ontosight.ai The chloromethyl group can also influence the electronic properties of an aromatic ring, acting as a weak electron-donating group that directs incoming electrophiles primarily to the para position. stackexchange.com

Table 2: Characteristics of the Chloromethyl Group

Feature Description Reference
Formula -CH₂Cl wikipedia.org
Reactivity The carbon atom is electrophilic, making the group susceptible to nucleophilic substitution. ontosight.ai
Role in Synthesis Acts as a versatile intermediate or "handle" for introducing a wide array of other functional groups. chempanda.com
Electronic Effect Weakly electron-donating; directs electrophilic aromatic substitution to ortho/para positions. stackexchange.com
Key Reaction Blanc chloromethylation is a common method for its introduction onto aromatic systems. wikipedia.org

Research Objectives and Scope for 5-(chloromethyl)-2,1,3-benzothiadiazole Investigations

The unique combination of a reactive chloromethyl group on the robust BTD scaffold in this compound defines a clear set of research objectives. Investigations into this compound are primarily focused on leveraging its dual functionality for the creation of novel, high-performance materials.

Key Research Objectives:

Synthetic Elaboration: To use the chloromethyl group at the 5-position as a reactive site for nucleophilic substitution reactions. This allows for the synthesis of a diverse library of new BTD derivatives by introducing various functional moieties (e.g., amines, ethers, thioethers, azides).

Structure-Property Relationship Studies: To systematically investigate how the new substituents, introduced via the chloromethyl handle, affect the photophysical and electrochemical properties of the BTD core. This includes studying changes in absorption and emission wavelengths, fluorescence quantum yields, and redox potentials.

Development of Novel Functional Materials: To design and synthesize target molecules for specific applications. For example, by attaching electron-donating groups, researchers can create new D-A molecules for organic solar cells. By attaching specific binding units, novel fluorescent chemosensors can be developed.

Polymerization Monomer: To explore the use of this compound as a monomer for creating conjugated polymers. The chloromethyl group can be converted into other functionalities suitable for polymerization reactions (e.g., Suzuki or Stille coupling), leading to new materials for organic electronics.

The scope of these investigations encompasses the synthesis and purification of novel compounds derived from this compound, followed by comprehensive characterization using techniques such as NMR spectroscopy, mass spectrometry, UV-Vis and fluorescence spectroscopy, and cyclic voltammetry. The ultimate goal is to correlate the molecular structure of these new derivatives with their functional properties, paving the way for their integration into advanced technological applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(chloromethyl)-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNMPERTAADHSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Methodologies for 5 Chloromethyl 2,1,3 Benzothiadiazole

Strategies for the Construction of the 2,1,3-Benzothiadiazole (B189464) Core

The formation of the 2,1,3-benzothiadiazole (BTD) scaffold is a foundational step. This bicyclic heterocycle consists of a benzene (B151609) ring fused to a 1,2,5-thiadiazole (B1195012) ring. thieme-connect.de

Classical Cyclization Reactions for Benzothiadiazole Formation

The most traditional and widely cited method for constructing the 2,1,3-benzothiadiazole core dates back to its discovery in 1889. thieme-connect.de This pathway involves the reaction of an o-phenylenediamine (B120857) with two equivalents of a sulfur-containing reagent, most commonly thionyl chloride (SOCl₂). The reaction is typically performed in a solvent like pyridine. This straightforward condensation reaction proceeds with high yields, often 85% or more, to form the stable BTD ring system. The primary by-products of this reaction are sulfur dioxide and hydrochloric acid.

Starting MaterialReagentConditionsProductYield
o-PhenylenediamineThionyl Chloride (SOCl₂)Pyridine2,1,3-Benzothiadiazole>85%
A summary of the classical synthesis of the 2,1,3-benzothiadiazole core.

Contemporary Methods for Enhanced Benzothiadiazole Core Assembly

Modern organic synthesis has introduced more sophisticated and varied methods for assembling the benzothiadiazole core, often providing better functional group tolerance or alternative reaction pathways.

One notable contemporary method is the Cadogan reaction , which involves the reductive cyclization of a nitroarene precursor. nih.gov This reaction can offer excellent regioselectivity, which is particularly valuable when synthesizing substituted BTD derivatives. nih.gov

Other advanced strategies include:

Intramolecular C-S Bond Formation : Copper- and palladium-catalyzed cross-coupling reactions can be employed to form the intramolecular C-S bond necessary for the thiadiazole ring, starting from precursors like aryl halides and thioureas.

Oxidative Cyclization : Transition-metal catalysts, such as RuCl₃, can facilitate the intramolecular oxidative coupling of N-arylthioureas to yield substituted 2-aminobenzothiazoles, which can be precursors to the BTD core.

Radical Cyclization : Reagents that promote radical formation, like manganese (III) triacetate, can induce the cyclization of substituted thioformanilides to generate the benzothiazole (B30560) structure, sometimes accelerated by microwave irradiation.

These modern approaches provide a broader toolkit for chemists, allowing for the synthesis of complex BTD derivatives that might be incompatible with the harsh conditions of classical methods.

Targeted Functionalization Approaches for Introducing the Chloromethyl Moiety at C5

Once the 2,1,3-benzothiadiazole core is formed, the next critical step is the introduction of the chloromethyl group (-CH₂Cl) at the C5 position of the benzene ring. The electron-poor nature of the BTD ring system makes direct electrophilic substitution challenging, often necessitating multi-step or regioselective strategies. nih.govacs.org

Precursor Chemistry and Directed Electrophilic Chloromethylation

Direct chloromethylation of the BTD core is not a straightforward process. The classic Blanc chloromethylation , which uses formaldehyde (B43269) and hydrogen chloride with a Lewis acid catalyst like zinc chloride, is a powerful method for introducing a chloromethyl group onto many aromatic rings. wikipedia.orglibretexts.org However, this reaction is most effective on electron-rich or neutral aromatic systems. The 2,1,3-benzothiadiazole ring is electron-deficient, which deactivates it towards electrophilic aromatic substitution. nih.gov Consequently, forcing conditions would be required, which could lead to low yields or unwanted side reactions. thieme-connect.dejk-sci.com

ReactionReagentsSubstrate RequirementApplicability to BTD
Blanc ChloromethylationFormaldehyde (CH₂O), Hydrogen Chloride (HCl), Zinc Chloride (ZnCl₂)Electron-rich or neutral arenesLow; BTD is electron-deficient
Challenges of direct electrophilic chloromethylation on 2,1,3-benzothiadiazole.

Alternative chloromethylating agents like chloromethyl methyl ether can also be used, but the inherent low reactivity of the BTD ring remains a significant obstacle for direct electrophilic approaches. wikipedia.org

Regioselective C–H Functionalization and Subsequent Halogenation

A more viable and modern approach to functionalizing the C5 position is through regioselective C–H activation. This strategy avoids the issues of reactivity and regiocontrol associated with classical electrophilic substitution.

Recent advancements have shown that iridium-catalyzed C–H borylation is a highly effective method for selectively functionalizing the C5 position of the BTD core. nih.govacs.orgresearchgate.net This reaction uses a boron-containing reagent to replace a hydrogen atom at the C5 position with a boryl group (e.g., a boronic ester). This borylated BTD is a versatile synthetic intermediate that can be converted into a wide range of functional groups. nih.gov

To achieve the target 5-(chloromethyl) group, a two-step sequence following borylation would be necessary:

Hydroxymethylation : The C5-boryl group is converted to a hydroxymethyl group (-CH₂OH). This can be achieved through various methods, such as reaction with carbon monoxide followed by reduction, or by using formaldehyde as a one-carbon source.

Chlorination : The resulting (2,1,3-benzothiadiazol-5-yl)methanol is then converted to the final chloromethyl product. matrix-fine-chemicals.com This is a standard transformation of a primary alcohol to an alkyl chloride, which can be accomplished using common chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). google.com

This C–H functionalization pathway offers a precise and controlled method for accessing the C5 position, overcoming the inherent electronic deactivation of the ring. nih.gov

Multi-step Synthetic Sequences Incorporating Chloromethyl Precursors

An alternative to functionalizing the pre-formed BTD ring is to build the ring from a benzene derivative that already contains a suitable precursor to the chloromethyl group. This approach incorporates the desired functionality from the start.

A plausible multi-step sequence is as follows:

Start with a Pre-functionalized Aniline : The synthesis begins with a commercially available or prepared benzene derivative, such as 4-methyl-2-nitroaniline.

Construct the Diamine : The nitro group is reduced to an amine, yielding 4-methylbenzene-1,2-diamine.

Form the BTD Core : The resulting diamine is cyclized using the classical reaction with thionyl chloride to produce 5-methyl-2,1,3-benzothiadiazole (B73233).

Side-Chain Halogenation : The methyl group on the BTD ring can then be converted to a chloromethyl group. This is typically achieved through a free-radical halogenation reaction, using a reagent like N-chlorosuccinimide (NCS) in the presence of a radical initiator (e.g., benzoyl peroxide) and light or heat.

This pathway leverages well-established reactions at each step and avoids the challenges of direct functionalization on the deactivated BTD ring system.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The conversion of 5-methyl-2,1,3-benzothiadiazole to 5-(chloromethyl)-2,1,3-benzothiadiazole is a critical step that requires careful optimization of reaction parameters to maximize the yield of the desired monochlorinated product while minimizing the formation of dichlorinated and other byproducts. This transformation is typically achieved through free-radical side-chain chlorination.

Key parameters that are crucial for optimization include the choice of chlorinating agent, the type and concentration of the radical initiator, the reaction solvent, temperature, and reaction time.

Chlorinating Agents: A variety of chlorinating agents can be employed for benzylic chlorination. Common reagents include N-chlorosuccinimide (NCS) and trichloroisocyanuric acid (TCCA). TCCA is often considered a safer and more cost-effective chlorine source. The molar ratio of the chlorinating agent to the 5-methyl-2,1,3-benzothiadiazole substrate is a critical factor to control the degree of chlorination. An equimolar ratio is theoretically ideal for monochlorination, but slight excesses of the chlorinating agent may be used to drive the reaction to completion, though this increases the risk of over-chlorination.

Radical Initiators: The initiation of the free-radical chain reaction is typically achieved using either thermal initiators, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), or by photochemical means using UV light. The choice of initiator and its concentration can significantly impact the reaction rate and efficiency. For instance, in the chlorination of methyl 2-methylbenzoate, UV light was found to be a more effective initiator than BPO or AIBN in terms of reaction rate. researchgate.net

Solvents: The choice of solvent is important for both substrate solubility and reaction selectivity. Non-polar solvents such as carbon tetrachloride (CCl₄) or benzene are traditionally used for free-radical chlorinations. However, due to their toxicity and environmental concerns, alternative solvents are increasingly being explored.

Temperature and Reaction Time: The reaction temperature influences the rate of radical initiation and propagation. Higher temperatures generally lead to faster reactions but can also result in decreased selectivity and increased byproduct formation. The optimal temperature must be determined empirically for each specific system. Reaction time is also a critical parameter to monitor to ensure complete conversion of the starting material while minimizing the formation of undesired products.

Yield Enhancement Strategies: To enhance the yield of this compound, a carefully controlled addition of the chlorinating agent can be employed to maintain a low concentration of the reagent in the reaction mixture, thereby disfavoring multiple chlorinations. Furthermore, the use of phase-transfer catalysts can be explored to improve the efficiency of the reaction, particularly when dealing with reactants in different phases. Post-reaction purification techniques, such as column chromatography or recrystallization, are essential to isolate the desired product in high purity.

Below is an interactive data table summarizing the impact of various reaction parameters on the yield of benzylic chlorination, based on analogous reactions reported in the literature.

ParameterVariationEffect on YieldNotes
Chlorinating Agent NCS vs. TCCATCCA can offer higher yields and is more atom-economical.TCCA is a stable and inexpensive chlorine source. researchgate.netbohrium.com
Initiator Thermal (AIBN/BPO) vs. Photochemical (UV light)UV light can lead to faster reaction rates. researchgate.netThe choice may depend on the specific substrate and reaction scale.
Solvent CCl₄ vs. AcetonitrileSolvent choice affects reaction kinetics and selectivity.Greener solvent alternatives are being actively researched.
Temperature Ambient vs. ElevatedHigher temperatures increase reaction rate but may decrease selectivity.Optimal temperature needs to be determined for each specific system.
Catalyst None vs. Cu(OAc)₂/NHPICatalytic systems can enable milder reaction conditions and improved selectivity. researchgate.netbohrium.comN-hydroxyphthalimide (NHPI) can act as a radical initiator. researchgate.netbohrium.com

Green Chemistry Principles and Sustainable Synthesis Protocols for this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netchemijournal.com Applying these principles to the synthesis of this compound can lead to more environmentally benign and sustainable production methods.

Atom Economy: The synthesis of 5-methyl-2,1,3-benzothiadiazole from 4-methyl-o-phenylenediamine and a sulfur source should be designed to maximize the incorporation of all materials used in the process into the final product. The subsequent chlorination step should also be optimized for high selectivity to minimize waste.

Use of Safer Solvents and Reagents: A significant focus of green chemistry is the replacement of hazardous solvents and reagents. For the chlorination step, traditional solvents like carbon tetrachloride and benzene are being replaced with greener alternatives. Moreover, the use of safer chlorinating agents like TCCA over potentially explosive or highly toxic options is a key consideration. researchgate.netbohrium.com Recent research has explored visible-light-driven chlorination using N,N-dichloroacetamide as a stable and inexpensive alternative to other chlorinating reagents. mdpi.com

Energy Efficiency: Photochemical reactions driven by visible light instead of UV radiation, and catalytic reactions that proceed at ambient temperature, contribute to reducing the energy consumption of the process. mdpi.com Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy input for the formation of heterocyclic compounds. researchgate.net

Catalysis: The use of catalytic reagents is a cornerstone of green chemistry. Catalytic amounts of reagents are preferred over stoichiometric amounts as they reduce waste. For benzylic chlorination, catalytic systems such as those involving copper salts and N-hydroxyphthalimide (NHPI) have been developed to facilitate the reaction under milder conditions. researchgate.netbohrium.com Metal-free photoredox systems are also emerging as a sustainable approach for halogenation reactions. rsc.org

Waste Reduction: By optimizing reaction conditions for high yield and selectivity, the generation of waste is inherently minimized. The development of one-pot or tandem reaction sequences, where the intermediate 5-methyl-2,1,3-benzothiadiazole is not isolated before the chlorination step, can also contribute to waste reduction and process efficiency.

The following table outlines some green chemistry approaches applicable to the synthesis of this compound.

Green Chemistry PrincipleApplication in Synthesis
Prevention of Waste Optimization of reaction conditions for high selectivity to minimize byproducts.
Atom Economy Choosing reagents that are maximally incorporated into the final product.
Less Hazardous Chemical Syntheses Using safer chlorinating agents like TCCA and avoiding toxic solvents like CCl₄. researchgate.netbohrium.com
Designing Safer Chemicals The target molecule itself is an intermediate; its downstream applications should be considered for overall environmental impact.
Safer Solvents and Auxiliaries Exploring greener solvent alternatives to traditional chlorinated hydrocarbons.
Design for Energy Efficiency Utilizing visible-light photochemistry or microwave-assisted synthesis to reduce energy consumption. mdpi.comresearchgate.net
Use of Renewable Feedstocks While not directly applicable to the core structure, sourcing of reagents from renewable feedstocks is a broader goal.
Reduce Derivatives Developing a more direct synthetic route that avoids unnecessary protection/deprotection steps.
Catalysis Employing catalytic systems (e.g., Cu/NHPI) to reduce reagent loading and enable milder conditions. researchgate.netbohrium.com
Design for Degradation Not directly applicable to the synthesis, but relevant for the lifecycle of products derived from this intermediate.
Real-time analysis for Pollution Prevention In an industrial setting, monitoring the reaction in real-time can prevent runaway reactions and byproduct formation.
Inherently Safer Chemistry for Accident Prevention Choosing stable and less hazardous reagents and reaction conditions to minimize the risk of accidents.

By integrating these optimization strategies and green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Chemical Reactivity and Derivatization Strategies of 5 Chloromethyl 2,1,3 Benzothiadiazole

Reactivity of the Chloromethyl Moiety

The chloromethyl group attached to the C5 position of the 2,1,3-benzothiadiazole (B189464) ring behaves as a reactive benzylic halide. This reactivity is central to its use as a building block in the synthesis of more complex molecules.

The carbon-chlorine bond in the chloromethyl group is highly susceptible to attack by nucleophiles. The primary nature of the carbon atom generally favors a bimolecular nucleophilic substitution (SN2) mechanism. However, the potential for stabilization of a resulting carbocation by the adjacent aromatic ring means that a unimolecular (SN1) pathway can also be operative under certain conditions. The reactive chloromethyl group readily forms covalent bonds with nucleophilic sites on various molecules.

The bromomethyl analogue, 5-(bromomethyl)-2,1,3-benzothiadiazole, is known to undergo nucleophilic substitution where the bromomethyl group can be replaced by various nucleophiles. This reactivity is directly comparable to the chloromethyl derivative. A range of heteroatom nucleophiles, including amines, phenols, and thiols, can be employed to displace the chloride ion, providing a straightforward route to diverse derivatives.

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile Reagent Example Product Type
Amine R-NH₂ 5-(aminomethyl)-2,1,3-benzothiadiazole
Alcohol/Phenol R-OH / Ar-OH 5-(alkoxymethyl/aryloxymethyl)-2,1,3-benzothiadiazole
Thiol/Thiophenol R-SH / Ar-SH 5-(alkylthiomethyl/arylthiomethyl)-2,1,3-benzothiadiazole
Azide NaN₃ 5-(azidomethyl)-2,1,3-benzothiadiazole

While cross-coupling reactions on the 2,1,3-benzothiadiazole core typically involve functional groups on the aromatic ring itself (e.g., bromo-substituents in Suzuki-Miyaura reactions), the benzylic C-Cl bond of the chloromethyl group is also a viable participant in certain metal-catalyzed cross-coupling processes. wikipedia.org Reactions such as Suzuki, Stille, and Sonogashira couplings can be adapted to form new carbon-carbon bonds at the methylene position. These reactions typically require a palladium or nickel catalyst to facilitate the oxidative addition to the C-Cl bond, followed by transmetalation and reductive elimination to yield the coupled product.

For instance, coupling with boronic acids (Suzuki), organostannanes (Stille), or terminal alkynes (Sonogashira) can introduce aryl, vinyl, or alkynyl groups, respectively, thereby extending the molecular framework.

Under the influence of a strong, non-nucleophilic base, 5-(chloromethyl)-2,1,3-benzothiadiazole can undergo an E2 elimination reaction. This process involves the abstraction of a proton from the methyl group and the concurrent expulsion of the chloride ion, leading to the formation of an exocyclic double bond. The product of this reaction is 5-methylene-2,1,3-benzothiadiazole, a reactive olefin that can serve as a monomer or participate in further cycloaddition reactions. The choice of a sterically hindered base, such as potassium tert-butoxide, is often crucial to favor elimination over competing nucleophilic substitution.

The chloromethyl group can also participate in radical reactions. One notable pathway is the radical nucleophilic substitution (SRN1) mechanism. This multi-step chain process involves radical and radical anion intermediates and is particularly effective for substrates that are unreactive under standard nucleophilic substitution conditions. researchgate.net

A study on the related compound, 4-chloromethyl-7-nitro-2,1,3-benzothiadiazole, demonstrated that its C-alkylation reaction with the 2-nitropropane anion proceeds via an SRN1 mechanism. researchgate.net This pathway provides an alternative route for the synthesis of new 2,1,3-benzothiadiazole derivatives. researchgate.net The SRN1 mechanism typically involves the following steps:

Initiation: An electron is transferred from a nucleophile or an external source to the substrate, forming a radical anion.

Propagation: The radical anion fragments, losing the chloride ion to form a benzothiadiazolyl-methyl radical. This radical then reacts with the nucleophile to form a new radical anion, which can transfer its electron to another substrate molecule, continuing the chain.

Termination: The reaction ceases when radical species combine or are quenched.

Reactivity of the 2,1,3-Benzothiadiazole Heterocycle

The 2,1,3-benzothiadiazole (BTD) ring system is classified as an electron-poor heterocycle. acs.orgdiva-portal.org This electron deficiency is due to the electron-withdrawing nature of the fused thiadiazole ring, which significantly influences the reactivity of the attached benzenoid ring.

The electron-poor character of the BTD core deactivates the benzenoid ring towards electrophilic aromatic substitution (EAS). acs.orgdiva-portal.org Consequently, these reactions typically require harsh conditions to proceed. acs.orgdiva-portal.org When substitution does occur, it is directed to the C4 and C7 positions, often resulting in a mixture of products. acs.orgdiva-portal.org

Common EAS reactions performed on the BTD ring include:

Halogenation: Bromination of 2,1,3-benzothiadiazole is a well-established method, commonly employed to synthesize 4,7-dibromo-2,1,3-benzothiadiazole. wikipedia.org This dibrominated product is a valuable building block for constructing conductive polymers and larger molecular systems through subsequent cross-coupling reactions. wikipedia.org Alternative methods for bromination involve using N-bromosuccinimide (NBS) under strongly acidic conditions. researchgate.net

Nitration: Nitration of the BTD ring also occurs, yielding nitro derivatives which further enhances the electron-deficient nature of the molecule. wikipedia.org

The difficulty in controlling the regioselectivity and the need for harsh conditions have led to the development of alternative strategies for functionalizing the BTD ring, such as directed C-H activation and borylation. nih.govnih.gov

Table 2: Electrophilic Aromatic Substitution on the 2,1,3-Benzothiadiazole Ring

Reaction Reagent(s) Typical Conditions Position of Substitution
Bromination Br₂ / HBr Acidic medium C4 and C7
Bromination NBS / H₂SO₄ Concentrated acid C4 and C7

Aryne Chemistry and Cycloaddition Reactions

The 2,1,3-benzothiadiazole (BTD) framework can be modified to generate heteroarynes, which are highly reactive intermediates that readily undergo cycloaddition reactions. acs.org Although direct studies on this compound are not prevalent, the generation of a novel 2,1,3-benzothiadiazol-4,5-yne has been reported. acs.org This was achieved through regioselective C4-H deprotonation of an iodonium salt precursor. acs.org

Theoretical calculations, specifically Density Functional Theory (DFT), predict a significant distortion of the triple bond in the BTD-based aryne, which influences the regioselectivity of subsequent nucleophilic attacks. acs.org This distortion makes the aryne a versatile electrophile for accepting various functional groups onto two adjacent carbon atoms in a single step. acs.org The generated BTD-based arynes have been successfully trapped in [4+2] cycloaddition reactions, demonstrating their viability as intermediates for the synthesis of more complex fused ring systems. acs.org This methodology opens up possibilities for creating novel polycyclic aromatic hydrocarbons and biaryl systems derived from the benzothiadiazole core. acs.org The principles of aryne generation and trapping can be extended to derivatives like this compound to create complex molecular architectures.

In a broader context, 1,3-dipolar cycloaddition reactions represent another powerful tool for derivatizing the BTD core. For instance, the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal azides and alkynes, often referred to as a "click reaction," provides an efficient route to triazole-linked BTD derivatives. mdpi.com This approach has been utilized to synthesize donor-acceptor molecules where the BTD unit acts as the acceptor. mdpi.com Another example involves the 1,3-dipolar azide–nitrile cycloaddition, which has been used to create novel 5-(aryl)amino-1,2,3-triazole-containing 2,1,3-benzothiadiazole derivatives. nih.gov

Reductive Cleavage and Ring-Opening Pathways

The 2,1,3-benzothiadiazole ring system is susceptible to reductive cleavage. Under reducing conditions, 2,1,3-benzothiadiazoles can be converted back to the corresponding 1,2-diaminobenzene compounds from which they are often synthesized. wikipedia.org This reductive ring-opening can be a useful synthetic strategy, for example, to protect a pair of reactive amino groups while other chemical transformations are performed on the benzene (B151609) ring. wikipedia.org

While specific studies on the reductive cleavage of this compound are limited, the general reactivity suggests that it would undergo a similar transformation to yield 4-(chloromethyl)-1,2-diaminobenzene. The conditions for such a reduction would need to be carefully chosen to avoid unwanted reactions of the chloromethyl group. Common reducing agents used for the cleavage of the N-N bond in hydrazine derivatives, which is analogous to the cleavage of the thiadiazole ring, include zinc in acetic acid, aluminum amalgam, and sodium in liquid ammonia. rsc.org

In a related class of compounds, benzothiazole (B30560) derivatives have been shown to undergo oxidative ring-opening. scholaris.ca This process, using reagents like magnesium monoperoxyphthalate hexahydrate in alcohol solvents, leads to the formation of acylamidobenzene sulfonate esters. scholaris.ca While this is an oxidative rather than a reductive pathway, it highlights the potential for ring-opening reactions of the benzothiadiazole core under various conditions.

Oxidation of the Thiadiazole Sulfur Atom

The sulfur atom in the 2,1,3-benzothiadiazole ring can be oxidized to form the corresponding N-oxides. A convenient one-pot synthesis of nitro derivatives of 2,1,3-benzothiadiazole 1-oxides has been developed through the reaction of o-nitroanilines with sulfur monochloride. bohrium.com This demonstrates the accessibility of the oxidized form of the benzothiadiazole ring system.

In the context of benzothiazoles, which are structurally related, N-oxides have been synthesized by oxidation with a hydrogen peroxide–maleic anhydride mixture. nih.gov These N-oxides can then be used as starting materials for further derivatization, such as aldol-type condensation reactions. nih.gov While direct oxidation of this compound to its corresponding N-oxide is not explicitly detailed in the available literature, the established methods for the parent and related heterocyclic systems suggest its feasibility. The introduction of an oxygen atom on the sulfur would significantly alter the electronic properties of the benzothiadiazole ring, likely increasing its electron-accepting character.

Formation of Advanced Derivatives and Conjugates

The unique electronic properties and reactive handles of this compound make it a valuable building block for the creation of advanced derivatives and conjugates with applications in materials science and optoelectronics.

Incorporation into Polymeric Structures and Macromolecules

The 2,1,3-benzothiadiazole (BTD) moiety is a privileged electron acceptor unit that is frequently incorporated into conjugated polymers for a variety of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govresearchgate.net The introduction of chlorine atoms onto the BTD unit has been shown to be an effective strategy for improving the operational stability of OFETs. researchgate.net Chlorinated BTD-based polymers can also exhibit enhanced open-circuit voltage in polymer solar cells. osti.gov

The 5-(chloromethyl) group on the benzothiadiazole ring provides a reactive site for polymerization or for post-polymerization functionalization. While direct polymerization from the chloromethyl group is less common, the BTD core itself is a key component in the synthesis of donor-acceptor (D-A) polymers. researchgate.net These polymers are typically synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, between a halogenated BTD monomer and a suitable donor monomer. wikipedia.org The resulting polymers often exhibit low band gaps and interesting optoelectronic properties.

Below is a table summarizing examples of polymer types incorporating benzothiadiazole derivatives:

Polymer TypeDonor Unit(s)Acceptor UnitApplication(s)
Donor-Acceptor PolymerThiophene, Thieno[3,2-b]thiophene, 2,2'-bithiophene, (E)-2-(2-(thiophen-2-yl)vinyl)thiopheneDichlorinated-2,1,3-benzothiadiazoleOrganic Field-Effect Transistors (OFETs)
Donor-Acceptor PolymerBenzo[1,2-b:4,5-b']dithiopheneChlorinated and Fluorinated BenzothiadiazolePolymer Solar Cells
Donor-Acceptor PolymerNot specifiedChlorinated BenzothiadiazolePolymer Solar Cells with enhanced open-circuit voltage

Design and Synthesis of Linkers for Functional Material Architectures

The rigid and planar structure of the 2,1,3-benzothiadiazole unit, combined with its electron-accepting nature, makes it an excellent component for the design of linkers in functional materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). nih.gov For instance, a benzothiadiazole-based Eu3+ MOF has been synthesized that functions as a turn-on luminescent sensor for specific metal ions. acs.org

The 5-(chloromethyl) group of this compound can be readily converted into other functional groups, such as carboxylic acids, amines, or azides, which can then serve as coordination sites for the construction of these extended frameworks. The resulting materials can exhibit interesting properties, such as porosity, luminescence, and catalytic activity, arising from the combination of the organic linker and the metal nodes or the extended covalent network.

The BTD core can also be incorporated into linkers for donor-acceptor dyads. For example, a covalently linked donor-acceptor dyad comprising a fluorobenzothiadiazole-thiophene unit and a fullerene acceptor has been synthesized. rsc.org Such molecules are of interest for single-material-based optoelectronic devices due to the potential for efficient charge transfer between the donor and acceptor units. rsc.org

Advanced Spectroscopic and Structural Analysis of 5 Chloromethyl 2,1,3 Benzothiadiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 2,1,3-benzothiadiazole (B189464) (BTD) derivatives in solution. ¹H and ¹³C NMR spectra provide precise information about the chemical environment of hydrogen and carbon atoms, respectively.

For the parent compound, 5-(chloromethyl)-2,1,3-benzothiadiazole, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the chloromethyl group. The protons on the benzene (B151609) ring (H-4, H-6, and H-7) would appear as a complex ABC spin system due to their different chemical environments and coupling interactions. The chloromethyl protons (-CH₂Cl) would typically appear as a sharp singlet further downfield than a standard methyl group due to the electron-withdrawing effect of the chlorine atom, likely in the range of 4.5-5.0 ppm.

In the ¹³C NMR spectrum, six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the fused thiadiazole ring and the chloromethyl substituent. The carbon of the chloromethyl group would also be readily identifiable. For instance, in related N-substituted acetamides, ¹H and ¹³C NMR spectroscopy have been fundamental in confirming the structures of newly synthesized compounds. researchgate.net The aromaticity of the BTD ring system has been confirmed through detailed proton NMR studies, which show it behaves as a 10-electron aromatic system in accordance with Hückel's rule. wikipedia.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift (δ) Ranges for this compound

Atom Type Predicted Chemical Shift (ppm) Multiplicity
H-4, H-6, H-7 ¹H 7.5 - 8.2 Multiplet (ABC System)
-CH₂Cl ¹H 4.5 - 5.0 Singlet
Aromatic Carbons ¹³C 120 - 155 -

Note: These are predicted values based on data from similar benzothiadiazole derivatives.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to study its fragmentation pathways, which aids in structural confirmation. Under electron impact (EI) ionization, the molecule is expected to show a distinct molecular ion peak (M⁺) corresponding to its exact mass.

The fragmentation pattern would likely be characterized by several key losses. A primary fragmentation pathway would involve the loss of a chlorine atom (Cl•), resulting in a prominent [M-Cl]⁺ ion. Another significant fragmentation would be the cleavage of the C-C bond between the ring and the substituent, leading to the loss of the chloromethyl radical (•CH₂Cl) to form a stable benzothiadiazole cation. The presence of chlorine would also be indicated by a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the ³⁷Cl isotope peak appearing at M+2 with approximately one-third the intensity of the ³⁵Cl peak.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound (C₇H₅ClN₂S)

Fragment Ion Formula Predicted m/z (for ³⁵Cl) Description
[M]⁺ [C₇H₅ClN₂S]⁺ 184 Molecular Ion
[M-Cl]⁺ [C₇H₅N₂S]⁺ 149 Loss of Chlorine atom
[M-CH₂Cl]⁺ [C₆H₃N₂S]⁺ 135 Loss of chloromethyl group

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. For this compound, the IR spectrum would display absorption bands corresponding to the vibrations of the aromatic ring and the chloromethyl group.

Key expected vibrations include aromatic C-H stretching above 3000 cm⁻¹, aromatic C=C and C=N ring stretching in the 1400-1600 cm⁻¹ region, and C-H in-plane and out-of-plane bending vibrations at lower wavenumbers. The chloromethyl group would exhibit characteristic C-H stretching vibrations around 2850-3000 cm⁻¹ and a distinctive C-Cl stretching vibration, which typically appears in the 600-800 cm⁻¹ region. These spectral signatures provide a reliable fingerprint for the molecule's structure.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H (-CH₂) Stretching 2850 - 3000
Aromatic C=C / C=N Ring Stretching 1400 - 1600
-CH₂- Scissoring ~1465

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not widely reported, analysis of its derivatives reveals common structural motifs.

For example, the crystal structure of 5-chloro-4-(4,5-dihydroimidazol-2-ylamino)-2,1,3-benzothiadiazole has been examined, confirming its molecular connectivity and conformation. rsc.org Studies on other BTD derivatives frequently show planar benzothiadiazole cores. acs.orgrsc.org In the solid state, these molecules often engage in significant intermolecular interactions, such as π-π stacking between the aromatic rings and short N···S contacts between adjacent BTD moieties, which influence their crystal packing. nih.govnih.gov These interactions are critical in determining the bulk properties of materials derived from these compounds.

Table 4: Typical Bond Distances and Angles for the 2,1,3-Benzothiadiazole Core (Based on Derivatives)

Parameter Description Typical Value
C-C (aromatic) Bond Length 1.38 - 1.42 Å
C-N Bond Length ~1.37 Å
N-S Bond Length ~1.62 Å
C-N-S Bond Angle ~107°

Electronic Absorption and Emission Spectroscopy Principles for Electronic Transitions

Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy are fundamental to understanding the electronic properties of BTD derivatives. The 2,1,3-benzothiadiazole unit is a well-known electron acceptor, and when combined with electron-donating groups, it forms a "push-pull" system. rsc.org This architecture leads to the appearance of a low-energy absorption band in the visible region, corresponding to an intramolecular charge-transfer (ICT) transition from the donor part of the molecule to the BTD acceptor. mdpi.com

The absorption and emission maxima are highly sensitive to the nature of the substituents and the polarity of the solvent (solvatochromism). rsc.org For example, BTD derivatives with strong electron-donating groups exhibit pronounced solvatochromic behavior and large Stokes shifts (the energy difference between the absorption and emission maxima). rsc.orgrsc.org These tunable photophysical properties make BTD derivatives highly valuable for applications in fluorescent probes and organic light-emitting diodes (OLEDs). mdpi.comresearchgate.netsemanticscholar.org

Table 5: Photophysical Properties of Selected 2,1,3-Benzothiadiazole Derivatives in Solution

Compound Solvent λ_abs (nm) λ_em (nm) Quantum Yield (Φ_F)
4,7-Diphenyl-BTD Toluene 385 478 0.85
4,7-Bis(4-methoxyphenyl)-BTD Toluene 415 506 0.98
BTD-Carbazole Derivative (D3) m-xylene 412 511 0.81

Data sourced from various benzothiadiazole derivative studies for illustrative purposes. acs.orgmdpi.com

Electrochemical Characterization Techniques for Redox Behavior (e.g., Cyclic Voltammetry)

Electrochemical techniques, particularly cyclic voltammetry (CV), are used to investigate the redox behavior of BTD derivatives. Due to the electron-deficient nature of the BTD core, these compounds typically undergo reversible or quasi-reversible reduction processes at negative potentials. uleth.ca The reduction potential is a measure of the energy level of the Lowest Unoccupied Molecular Orbital (LUMO).

By measuring both the reduction and oxidation potentials, the electrochemical band gap (E_g) can be estimated, which is a crucial parameter for organic semiconductor materials. semanticscholar.org The position and nature of substituents on the BTD ring significantly influence the redox potentials. Electron-donating groups generally make oxidation easier (less positive potential) and reduction harder (more negative potential), while electron-withdrawing groups have the opposite effect. This tunability allows for the precise engineering of frontier molecular orbital energy levels for applications in organic electronics. mdpi.comresearchgate.net

Table 6: Electrochemical Data for Selected 2,1,3-Benzothiadiazole Derivatives

Derivative Type E_red (V vs. Fc/Fc⁺) E_ox (V vs. Fc/Fc⁺) HOMO (eV) LUMO (eV)
Di-thienyl-BTD -1.75 1.15 -5.55 -2.95
Di-carbazolyl-BTD -2.10 0.90 -5.70 -2.70

Note: Values are representative and sourced from studies on various BTD derivatives. HOMO/LUMO levels are often estimated from onset potentials. mdpi.comsemanticscholar.org

Theoretical and Computational Investigations of 5 Chloromethyl 2,1,3 Benzothiadiazole

Density Functional Theory (DFT) Applications for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For BTD derivatives, DFT calculations are routinely employed to determine the geometry of the ground state and to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net

HOMO-LUMO Energy Gap Analysis and Electron Distribution

The HOMO and LUMO energy levels are critical parameters that influence the electronic and optical properties of a molecule. The HOMO is associated with the ability to donate an electron, while the LUMO relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity and the energy required for electronic excitation. mdpi.com

Table 1: Representative Calculated Frontier Molecular Orbital Energies for various 2,1,3-Benzothiadiazole (B189464) (BTD) Derivatives This table presents data for illustrative BTD derivatives to provide context for the expected electronic properties of 5-(chloromethyl)-2,1,3-benzothiadiazole.

Compound HOMO (eV) LUMO (eV) Energy Gap (eV) Source
4,7-bis(5-(selenophen-2-yl)thiophen-2-yl)BTD -5.02 -3.01 2.01 mdpi.com
4,7-bis(5-(pyridin-2-yl)thiophen-2-yl)BTD -5.58 -3.30 2.28 mdpi.com
4,7-di([2,2'-bithiophen]-5-yl)BTD -5.22 -2.84 2.38 mdpi.com
Benzothiazole (B30560) with -NO2 substituent -7.21 -2.81 4.40 mdpi.com
Benzothiazole with -CF3 substituent -7.42 -2.96 4.46 mdpi.com

Charge Transfer Characteristics and Aromaticity Indices

Theoretical calculations are instrumental in characterizing the intramolecular charge transfer (ICT) that is fundamental to the function of many BTD-based materials. researchgate.net Upon photoexcitation, an electron is promoted from the HOMO to the LUMO. In donor-acceptor systems built around BTD, this transition effectively moves electron density from a donor part of the molecule to the BTD acceptor core. researchgate.net Computational methods can quantify this charge transfer and visualize the redistribution of electron density.

Aromaticity indices, which can also be calculated, provide insight into the electronic stability and delocalization within the bicyclic ring system. These calculations help in understanding the extent of aromatic character in the molecule, which influences its stability, reactivity, and electronic communication across the π-conjugated system.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling is a vital tool for elucidating reaction mechanisms, predicting the regioselectivity of chemical transformations, and identifying transition state structures. For the BTD scaffold, computational studies have been used to explore reactions such as C–H functionalization and the formation of novel heteroarynes. nih.gov

DFT calculations can predict the most likely sites for electrophilic or nucleophilic attack by analyzing the molecule's electrostatic potential and frontier orbital densities. For instance, in predicting the regioselectivity of C-H borylation or aryne formation on the BTD ring, DFT calculations can determine the relative energies of different possible intermediates and transition states. nih.gov This predictive power allows chemists to design synthetic routes that favor the formation of a desired isomer, which is crucial for creating complex, functional molecules. nih.gov Such models would be invaluable in predicting the reactivity of the chloromethyl group on this compound and the potential for further functionalization on its benzene (B151609) ring.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Maxima)

Computational chemistry provides methods to predict various spectroscopic parameters with a useful degree of accuracy.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be obtained. These predicted spectra are valuable for confirming experimentally determined structures and for assigning specific signals in complex molecules. researchgate.net For related benzazole compounds, calculated shifts have shown good agreement with experimental values. researchgate.netmdpi.com

UV-Vis Maxima: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic transitions that correspond to UV-Vis absorption spectra. nih.gov The calculation provides the excitation energies (which correspond to the absorption wavelength, λ_max) and the oscillator strengths (which relate to the intensity of the absorption). For BTD derivatives, TD-DFT calculations can accurately predict the λ_max associated with the primary HOMO→LUMO transition, which is often responsible for the molecule's color and key optical properties. nih.govmdpi.com

Table 2: Comparison of Experimental and Calculated UV-Vis Absorption Maxima (λ_max) for BTD Derivatives This table illustrates the predictive capability of TD-DFT calculations for the BTD class of compounds.

Compound Experimental λ_max (nm) Calculated λ_max (nm) Transition Source
4,7-bis(5-(selenophen-2-yl)thiophen-2-yl)BTD 483 623 HOMO → LUMO nih.gov
4,7-bis(5-(pyridin-2-yl)thiophen-2-yl)BTD 452 511 HOMO → LUMO nih.gov
4,7-di([2,2'-bithiophen]-5-yl)BTD 467 536 HOMO → LUMO nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and conformational flexibility of a molecule are critical to its function. Conformational analysis, performed through computational methods, involves mapping the potential energy surface of a molecule as a function of its rotatable bonds. For BTD derivatives with appended side groups, such as the thiophene-substituted compounds, the torsional angle between the BTD core and the substituent can significantly impact the degree of π-conjugation and, consequently, the electronic properties. mdpi.com

Computational studies on benzothiazole derivatives have identified stable conformers by systematically rotating dihedral angles and calculating the total energy at each point. mdpi.com The introduction of different substituent groups can alter the conformational structure, which in turn affects the molecule's photophysical properties. mdpi.com For this compound, conformational analysis would focus on the rotation around the bond connecting the chloromethyl group to the benzene ring to identify the lowest energy orientations.

Molecular dynamics (MD) simulations can provide further insight by modeling the dynamic behavior of the molecule over time, taking into account temperature and solvent effects. This is particularly useful for understanding how the molecule behaves in a realistic environment, such as in solution or within a solid-state matrix.

Computational Studies on Structure-Activity/Property Relationships (Focus on theoretical correlations, not specific measured properties)

By systematically modifying the structure of BTD derivatives in silico (e.g., by adding different electron-donating or -withdrawing groups) and calculating key quantum chemical descriptors, researchers can build models that predict the properties of yet-to-be-synthesized molecules. mdpi.com Key theoretical parameters used in these correlations include:

HOMO-LUMO Energy Gap (ΔE): Correlates with the electronic excitation energy and kinetic stability. mdpi.com

Ionization Potential and Electron Affinity: Related to the energy barriers for injecting charge carriers (holes and electrons) into the material. nih.gov

Reorganization Energy: A measure of the geometric relaxation energy upon charge transfer, which is inversely related to charge mobility.

These theoretical correlations are fundamental to the field of materials discovery, allowing for the high-throughput screening of virtual compound libraries to identify promising candidates for specific applications before committing to costly and time-consuming laboratory synthesis. nih.gov

Advanced Applications in Chemical Sciences for 5 Chloromethyl 2,1,3 Benzothiadiazole Derivatives

Role as a Key Synthetic Building Block and Versatile Intermediate

5-(chloromethyl)-2,1,3-benzothiadiazole serves as a crucial starting material for the synthesis of more complex molecules. The reactive chloromethyl group allows for a variety of chemical transformations, making it a versatile building block in organic synthesis. chemrxiv.orgasischem.com This reactivity is fundamental to the creation of a wide array of 2,1,3-benzothiadiazole (B189464) derivatives with specific functionalities.

The synthesis of these derivatives often involves nucleophilic substitution reactions at the chloromethyl position. For instance, it can be reacted with various nucleophiles to introduce different functional groups, thereby modifying the electronic and steric properties of the resulting molecule. This adaptability is key to its widespread use in creating materials for diverse applications. researchgate.net The ability to readily introduce different substituents allows for the fine-tuning of the photophysical and electrochemical properties of the final compounds. rsc.org

The versatility of the 2,1,3-benzothiadiazole core, combined with the reactivity of the chloromethyl group, enables the construction of donor-acceptor (D-A) type molecules. researchgate.net These D-A systems are of great interest in materials science due to their unique electronic properties. The 2,1,3-benzothiadiazole unit typically acts as the electron-accepting component. polyu.edu.hkrsc.org

Contributions to Organic Electronics and Optoelectronics

Derivatives of this compound have made significant contributions to the fields of organic electronics and optoelectronics. rsc.org The inherent electronic properties of the 2,1,3-benzothiadiazole core, such as its strong electron-withdrawing nature, make it an excellent component for various electronic devices. polyu.edu.hk

Development of Materials for Organic Light-Emitting Diodes (OLEDs) and Solar Cells

In the realm of Organic Light-Emitting Diodes (OLEDs), 2,1,3-benzothiadiazole derivatives are utilized in the emissive layer. polyu.edu.hknih.gov Their tunable fluorescence properties, which can be modulated by altering the substituents on the BTD core, allow for the generation of light across the visible spectrum. rsc.org The design of D-A-D structured molecules incorporating the BTD unit has been a successful strategy for creating efficient emitters. mdpi.com

For organic solar cells (OSCs), the electron-accepting nature of the BTD moiety is leveraged in the design of both donor and acceptor materials. ccspublishing.org.cnresearchgate.net Polymers incorporating fluorinated benzothiadiazole units have shown promise in enhancing the performance of OSCs by tuning energy levels and improving molecular packing. nih.gov The development of novel BTD-based building blocks continues to push the efficiencies of organic photovoltaic devices. nih.gov

Components in Organic Field-Effect Transistors (OFETs) and Organic Semiconductors

The semiconducting properties of 2,1,3-benzothiadiazole derivatives make them suitable for use in Organic Field-Effect Transistors (OFETs). rsc.org These materials can exhibit both p-type and n-type charge transport behavior, depending on the molecular design. nih.govnih.gov The introduction of chlorine atoms onto the BTD core has been shown to improve the operational stability of OFETs. researchgate.netfao.org Copolymers based on alkoxy-functionalized benzothiadiazole have demonstrated high charge carrier mobilities. rsc.org

The ability to create well-ordered thin films is crucial for efficient charge transport in OFETs. The molecular structure of BTD derivatives can be tailored to promote favorable intermolecular interactions and crystalline packing, which are essential for high-performance devices. nih.gov

Luminescent Materials and Fluorescent Probes for Chemical Sensing

The inherent fluorescence of many 2,1,3-benzothiadiazole derivatives has led to their development as luminescent materials and fluorescent probes. mdpi.comnih.gov These compounds often exhibit large Stokes shifts and high photostability, which are desirable properties for fluorescent sensors. nih.gov Their emission properties can be sensitive to the local environment, making them useful for detecting various analytes. mdpi.com

BTD-based fluorescent probes have been designed for the detection of a wide range of species, including metal ions, anions, and neutral molecules. mdpi.comrsc.org For example, specific derivatives have been shown to selectively detect ions such as Al³⁺, Cr³⁺, and Fe³⁺. rsc.org The sensing mechanism often relies on the interaction of the analyte with the BTD derivative, leading to a change in its fluorescence signal.

Applications in Catalysis and Ligand Design

The 2,1,3-benzothiadiazole scaffold can be incorporated into ligands for coordination chemistry. The nitrogen and sulfur atoms of the thiadiazole ring can potentially coordinate to metal centers. Furthermore, functional groups attached to the benzothiadiazole core can act as coordination sites. For instance, amino-substituted benzothiadiazoles have been used to form complexes with metals like zinc.

The design of ligands containing the BTD unit can lead to the formation of metal-organic frameworks (MOFs) with interesting properties. researchgate.net These MOFs can exhibit customized emission behaviors and have potential applications in heterogeneous catalysis and chemical sensing. researchgate.net The electronic nature of the BTD unit can influence the catalytic activity of the metal center.

Mechanistic Investigations in Biological Systems

While avoiding clinical implications, derivatives of this compound are valuable tools for mechanistic studies in biological systems. Their fluorescent properties allow them to be used as probes to study cellular processes. For example, specific BTD-based dyes have been developed to stain intracellular lipid droplets, which can be important for understanding cellular metabolism. nih.gov

In the context of enzyme inhibition studies, the BTD core can be incorporated into molecules designed to interact with specific enzymes. These compounds can serve as probes to investigate enzyme structure and function without being developed as therapeutic agents. The study of how these molecules bind to and affect the activity of enzymes can provide fundamental insights into biological mechanisms.

Integration into Supramolecular Assemblies and Covalent Organic Frameworks (COFs)

The unique electronic properties and rigid structure of the 2,1,3-benzothiadiazole core make it a valuable component in the construction of complex, functional macromolecular systems. The introduction of a reactive chloromethyl group at the 5-position provides a versatile handle for covalently incorporating this heterocycle into larger, well-defined architectures such as supramolecular assemblies and Covalent Organic Frameworks (COFs). This section explores the strategies and applications of this compound derivatives in these advanced materials.

Integration into Supramolecular Assemblies

The construction of supramolecular assemblies relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and host-guest interactions, to organize molecules into well-ordered, functional structures. The this compound moiety serves as a key building block in the synthesis of bespoke molecules designed to participate in such self-assembly processes. The reactive chloromethyl group is typically exploited in a preliminary synthetic step to append functionalities that will later direct the self-assembly.

The general strategy involves the nucleophilic substitution of the chloride with a variety of functional groups. For instance, reaction with amines, thiols, or alcohols can introduce moieties capable of forming strong, directional hydrogen bonds. Alternatively, attaching larger aromatic groups can enhance π-π stacking interactions, which are often observed in the crystal packing of benzothiadiazole derivatives.

One approach is the synthesis of donor-acceptor (D-A) molecules, where the electron-accepting 2,1,3-benzothiadiazole unit is covalently linked to an electron-donating group. mdpi.com The resulting intramolecular charge transfer characteristics can influence the self-assembly behavior, leading to the formation of aggregates with interesting photophysical properties, such as aggregation-induced emission. mdpi.com The controlled precipitation or solvent-vapor diffusion of such molecules can lead to the formation of well-defined microcrystals or nanospherical structures. mdpi.com

Furthermore, the 5-(chloromethyl) group allows for the synthesis of benzothiadiazole-containing macrocycles. These macrocycles can act as hosts in host-guest systems or self-assemble into higher-order structures. For example, a benzothiadiazole-based macrocycle has been synthesized that exhibits macrocyclization-induced emission enhancement, resulting in a high solid-state fluorescence quantum yield. nih.gov While not directly starting from the 5-(chloromethyl) derivative, this highlights the potential of incorporating the benzothiadiazole unit into cyclic structures to control their properties.

The field of crystal engineering also benefits from functionalized benzothiadiazoles. The introduction of specific functional groups via the chloromethyl handle can be used to direct the formation of co-crystals with desired packing motifs and properties. researchgate.net For example, the formation of charge-transfer complexes between electron-donating and electron-accepting benzothiadiazole derivatives demonstrates the potential for creating novel organic solids with interesting electronic and optical properties. researchgate.net

Integration into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks are a class of crystalline porous polymers with well-defined, periodic structures. The ability to tailor the building blocks of COFs at the molecular level allows for precise control over their properties, making them promising materials for applications in gas storage, catalysis, and optoelectronics. The 2,1,3-benzothiadiazole unit is an attractive component for COF synthesis due to its rigid, planar structure and its electron-accepting nature, which can facilitate charge transfer within the framework.

Derivatives of this compound can be utilized in two primary ways for the creation of functional COFs: as a precursor to a multitopic linker for de novo COF synthesis, or for post-synthetic modification of an existing COF.

In the de novo synthesis approach, the chloromethyl group can be converted into a reactive group suitable for COF formation, such as an amine or an aldehyde. For example, the chloromethyl group could be transformed into an amino group, and the resulting diamino-benzothiadiazole derivative could be used as a linker in the synthesis of imine-linked COFs.

A more versatile approach is the post-synthetic modification (PSM) of COFs. In this method, a COF is first synthesized with reactive pendant groups, which can then be functionalized in a subsequent step. A COF containing, for example, pendant amino or hydroxyl groups could be reacted with this compound to introduce the benzothiadiazole moiety into the pores of the framework. This strategy allows for the incorporation of functionalities that might not be stable under the conditions of COF synthesis.

Benzothiadiazole-based COFs have been shown to be effective photocatalysts for hydrogen evolution and the reduction of Cr(VI). The performance of these materials is influenced by their crystallinity, porosity, and electronic properties, which can be tuned by the choice of building blocks.

Below are tables summarizing the properties of some reported benzothiadiazole-based COFs.

Properties of Benzothiadiazole-based COFs for Photocatalytic Applications
COF NameBuilding BlocksSurface Area (m²/g)ApplicationKey Finding
TPB-BT-COF1,3,5-tris(4-aminophenyl)benzene, 4,7-dibromo-2,1,3-benzothiadiazole-Photoreduction of Cr(VI)Demonstrated efficient reduction of aqueous Cr(VI) under visible light.
TAPT-BT-COF1,3,5-tris(4-aminophenyl)triazine, 4,7-dibromo-2,1,3-benzothiadiazole-Photoreduction of Cr(VI)Showed good crystallinity and stability for photocatalytic applications.
Performance of Benzothiadiazole-based Polymer Photocatalysts
Polymer NameModificationHydrogen Evolution Rate (μmol h⁻¹)Key Feature
B-FBT-1,3,5-EFluorine substituted155.2Baseline fluorine-substituted benzothiadiazole polymer. nih.gov
B-SBT-1,3,5-EMethylthio substituted (via PSM)92.4Post-synthetic modification from the fluorine-substituted polymer. nih.gov
B-SOBT-1,3,5-EMethylsulfinyl substituted (via PSM)280.0Enhanced photocatalytic activity due to the electron-withdrawing and hydrophilic nature of the sulfinyl group. nih.gov

Contemporary Challenges and Future Research Trajectories

Overcoming Synthetic Challenges for Complex Architectures

The synthesis of complex molecular architectures based on the 2,1,3-benzothiadiazole (B189464) scaffold is often hampered by significant synthetic hurdles. A primary challenge lies in the functionalization of the BTD benzenoid ring, particularly at the C5 and C6 positions. Historically, accessing derivatives substituted at these sites has required de novo construction of the thiadiazole ring from appropriately substituted aryl-1,2-diamines, a process that can be tedious and reliant on toxic reagents like thionyl chloride. nih.gov

The use of 5-(chloromethyl)-2,1,3-benzothiadiazole provides a strategic advantage by offering a reactive handle directly at the C5 position. This allows for post-synthesis modification, circumventing the need for de novo ring construction for certain target molecules. However, challenges remain in controlling the reactivity of the chloromethyl group to build intricate, multi-component systems. Key difficulties include:

Selectivity in Sequential Reactions: When synthesizing complex donor-acceptor molecules, multiple reaction steps are required. Ensuring that the chloromethyl group reacts selectively without interfering with other functional groups or subsequent reactions on the BTD ring is critical.

Formation of Impurities: The synthesis of mono-substituted derivatives from di-functionalized BTD precursors, such as 4,7-dibromo-2,1,3-benzothiadiazole, often results in hard-to-separate mixtures of starting material, mono-substituted, and di-substituted products, complicating purification and reducing yields. researchgate.net

Steric Hindrance: As more complex and bulky substituents are attached to the BTD core via the chloromethyl linker, steric hindrance can impede subsequent transformations on the aromatic ring, limiting the accessible molecular designs.

Future research must focus on developing more robust and orthogonal protection-deprotection strategies and refining reaction conditions to improve selectivity and yield, thereby enabling the construction of previously inaccessible, complex BTD-based architectures.

Exploration of Novel Reactivity Patterns and Unconventional Functionalization

While the chloromethyl group offers a conventional site for nucleophilic substitution, future advancements hinge on exploring novel reactivity patterns and unconventional functionalization methods for the entire this compound molecule. The electron-poor nature of the BTD ring typically requires harsh conditions for classical electrophilic aromatic substitution, which often leads to mixtures of C4 and C7 substituted products. nih.gov

Recent breakthroughs in C–H functionalization offer promising new avenues for derivatization. nih.gov Key future research trajectories include:

Directed C–H Functionalization: Investigating how the existing chloromethyl group (or its derivatives) at the C5 position can act as a directing group for transition-metal-catalyzed C–H activation at other positions (C4, C6, C7). This could provide regioselective access to previously challenging substitution patterns.

Generation of Novel Intermediates: The development of methods to generate novel BTD-based reactive intermediates, such as heteroarynes, opens up powerful synthetic possibilities. nih.gov Trapping these intermediates with various arynophiles would allow for the one-step introduction of two different functional groups, rapidly increasing molecular complexity.

Photocatalysis and Radical Chemistry: Exploring the use of photoredox catalysis to engage the chloromethyl group or C-H bonds on the BTD ring in radical-based transformations could unlock new reaction pathways that are complementary to traditional ionic chemistry.

By moving beyond classical substitution reactions, researchers can uncover new ways to build upon the this compound scaffold, leading to novel molecular structures with unique properties.

Rational Design of Derivatives for Enhanced Performance in Advanced Functional Materials

The rational design of novel this compound derivatives is paramount for creating next-generation functional materials. The strong electron-withdrawing nature of the BTD core makes it a privileged acceptor unit for constructing materials with tailored optoelectronic properties. researchgate.netpolyu.edu.hk By strategically attaching various donor or π-conjugated systems to the BTD core via the C5-methyl linker, properties such as the electronic band gap, charge carrier mobility, and photoluminescence can be finely tuned. researchgate.netrsc.org

Future design strategies will focus on:

Donor-Acceptor (D-A) Systems: Creating sophisticated D-A, D-A-D, or A-D-A architectures for applications in organic electronics. For instance, designing molecules with a small energy gap between their singlet and triplet excited states is a key strategy for developing highly efficient red thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). rsc.org

Polymeric Materials: Incorporating this compound as a monomer into conjugated polymers can enhance solubility and tune the electronic properties of materials used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govmit.edu

Multifunctional Materials: Designing single compounds that exhibit multiple functions, such as acting as both a p-type semiconductor in an OFET and an optical waveguide. nih.govresearchgate.net This requires precise control over the molecular geometry and electronic structure, which can be achieved by modifying the substituents linked to the BTD core.

The table below summarizes the application of rationally designed BTD derivatives in various advanced functional materials.

Derivative ClassDesign PrincipleTarget ApplicationResearch Finding
Small Molecules (D-A-D) Employing BTD as an acceptor (A) flanked by donor (D) moieties like dimethylacridine.Thermally Activated Delayed Fluorescence (TADF) Emitters for OLEDsAchieved a maximum external quantum efficiency of 8.8% for a red-emitting OLED. rsc.org
Conjugated Polymers Incorporating BTD units into polyfluorene or poly(arylene ethynylene) backbones.Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs)Enhances solubility, reduces aggregation, and allows tuning of the band gap for improved device performance. mit.edunih.gov
Multifunctional Probes Attaching specific binding or reporting groups to the fluorescent BTD core.Bioimaging and PhototheranosticsThe BTD core acts as a fluorescent reporter whose properties can be modulated by its environment or specific biological interactions. nih.govresearchgate.net
Annulated Systems Fusing additional rings to the BTD core to extend π-conjugation.Non-Fullerene Acceptors (NFAs) for Organic Solar CellsAnnulated BTD derivatives coupled with an indacenodithiophene core yielded NFAs with high open-circuit voltages (>1 V). rsc.org

Development of Sustainable and Economically Viable Synthesis Protocols

A significant challenge in the broader application of BTD derivatives is the reliance on synthetic protocols that are neither sustainable nor economically viable. Traditional methods often involve hazardous reagents, harsh reaction conditions, multi-step procedures with poor atom economy, and costly purification techniques. nih.gov

Future research must prioritize the development of green and cost-effective synthetic strategies. Key areas of focus include:

Process Intensification: The use of technologies like microwave-assisted synthesis can dramatically reduce reaction times and improve yields, leading to more efficient processes. nih.govresearchgate.net

Catalytic Methods: Shifting from stoichiometric reagents to catalytic systems, particularly for C–H functionalization, reduces waste and improves atom economy. nih.gov Developing catalysts based on earth-abundant metals would further enhance economic viability.

Greener Solvents and Reagents: Replacing toxic solvents and reagents with more benign alternatives is crucial. For example, avoiding the use of toxic SOCl2 in de novo syntheses by developing alternative cyclization methods is a key goal. nih.gov

Reducing Purification Costs: Designing highly selective reactions that minimize the formation of side products can simplify purification, avoiding costly and solvent-intensive chromatography. The difficulty in separating mixtures from non-selective Suzuki and Stille reactions highlights this challenge. researchgate.net

By addressing these issues, the synthesis of this compound and its derivatives can become more scalable and commercially attractive, facilitating their widespread use in technological applications.

Interdisciplinary Research Opportunities and Emerging Fields of Application

The unique properties of the 2,1,3-benzothiadiazole core open up a vast landscape for interdisciplinary research, extending far beyond traditional organic electronics. The ability to introduce specific functionalities through the 5-(chloromethyl) group makes this compound an ideal platform for exploring new scientific frontiers.

Emerging opportunities include:

Materials Science and Engineering: The design of novel porous materials like Covalent Organic Frameworks (COFs) incorporating BTD units for applications in photocatalytic hydrogen generation. rsc.org The chloromethyl group could serve as a reactive site for anchoring the BTD unit within the framework.

Supramolecular Chemistry and Crystal Engineering: Functionalized BTDs can be used as building blocks for creating complex supramolecular assemblies and co-crystals. For instance, charge-transfer complexes have been formed where both the donor and acceptor moieties are derivatives of the BTD ring system, opening new avenues for crystal engineering of organic solids. researchgate.net

Chemical Biology and Medicine: The development of BTD-based fluorescent probes for bioimaging and as scaffolds for phototheranostics—compounds used in light-activated therapy and diagnosis. nih.govresearchgate.net The chloromethyl group allows for conjugation to biomolecules or targeting ligands.

Coordination Chemistry: Using functionalized BTDs as ligands for metal complexes. The coordination of BTD derivatives to metal centers like zinc has revealed novel coordination modes and could lead to new catalysts or materials with interesting magnetic or optical properties. researchgate.net

The continued exploration of this compound at the interface of chemistry, materials science, physics, and biology promises to uncover new fundamental knowledge and drive innovation across a wide range of scientific and technological fields.

Q & A

Q. What are the standard synthetic routes for preparing 5-(chloromethyl)-2,1,3-benzothiadiazole, and how do reaction conditions influence yield?

The synthesis of benzothiadiazole derivatives often involves cyclization reactions. For example, 5-chlorobenzo[c][1,2,5]thiadiazole can be prepared via thionyl chloride reacting with substituted o-phenylenediamine in basic (pyridine) or acidic (H₂SO₄) media . For this compound, similar strategies may apply, with the chloromethyl group introduced via alkylation or substitution. Key factors include solvent choice (e.g., DMF for solubility), temperature control (reflux conditions), and catalysts (e.g., NaHSO₃ for thiol activation). Yields are optimized by monitoring reaction progress via TLC and using crystallization (e.g., ethanol) for purification .

Q. How can the purity and structural integrity of this compound be validated experimentally?

Analytical techniques include:

  • NMR spectroscopy : To confirm substituent positions and chloromethyl group integration (e.g., ¹H NMR δ ~4.6 ppm for –CH₂Cl).
  • Mass spectrometry : Exact mass analysis (e.g., m/z 227.9527 for C₇H₄ClN₂S) ensures molecular ion consistency .
  • X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., planar benzothiadiazole ring with deviations <0.005 Å) .
  • Elemental analysis : Validates C/H/N/S ratios against theoretical values .

Q. What safety precautions are critical when handling this compound in laboratory settings?

While specific toxicological data are limited, structural analogs (e.g., 4-amino-5-chloro-2,1,3-benzothiadiazole) are classified as acute oral toxins (H302). Recommended precautions:

  • Use PPE (gloves, goggles, lab coat).
  • Work in a fume hood to avoid inhalation.
  • Store in cool, dry conditions away from oxidizers.
  • Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How does the chloromethyl group in this compound influence its reactivity in nucleophilic substitution reactions?

The chloromethyl (–CH₂Cl) group is highly electrophilic, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Reactivity depends on steric hindrance and solvent polarity. For example, in DMF or DMSO, the chloride leaving group is readily displaced by arylthiols to form thioether derivatives, which are precursors to bioactive molecules . Kinetic studies using polar aprotic solvents show faster substitution rates compared to protic solvents like ethanol .

Q. What crystallographic features stabilize the solid-state structure of this compound derivatives?

Crystal packing is stabilized by intermolecular interactions:

  • Hydrogen bonding : C–H⋯O/N interactions (e.g., C5–H5A⋯O2 in benzothiazole-phenol derivatives) create 2D networks .
  • π–π stacking : Aromatic ring centroids (e.g., benzothiadiazole and phenyl rings) exhibit distances of ~3.7 Å, enhancing stability .
  • Halogen interactions : The chloromethyl group may participate in weak Cl⋯π contacts, influencing melting points and solubility .

Q. How can contradictory spectral data for this compound derivatives be resolved during characterization?

Discrepancies in NMR or IR spectra often arise from:

  • Tautomerism : Benzothiadiazole rings may exhibit keto-enol tautomerism, altering peak assignments.
  • Solvent effects : Polar solvents (e.g., DMSO-d₆) can shift proton signals. Validate via multi-solvent NMR .
  • Impurity peaks : Trace byproducts (e.g., unreacted starting materials) require column chromatography or recrystallization . Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular ions .

Q. What strategies optimize the synthesis of this compound-based bioactive compounds?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yields .
  • Catalytic systems : Use Pd/Cu catalysts for cross-coupling reactions at the chloromethyl site .
  • Protecting groups : Temporarily block reactive sites (e.g., –NH₂) during functionalization to prevent side reactions .

Methodological Guidance

  • Synthetic Optimization : Employ Design of Experiments (DoE) to test variables (temperature, solvent, catalyst) systematically .
  • Crystallization : Use slow evaporation in ethanol or ethyl acetate to obtain single crystals for X-ray studies .
  • Safety Protocols : Refer to GHS guidelines for handling acute toxins, including emergency shower/eye wash access .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.